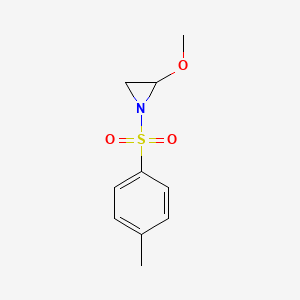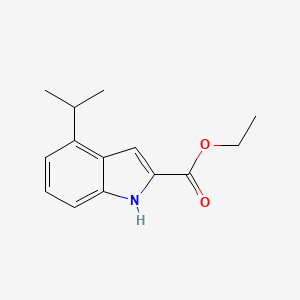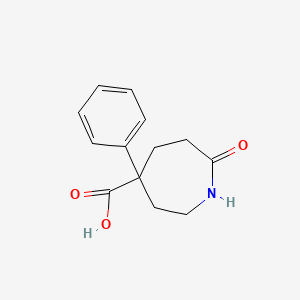
N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide typically involves the formation of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3 .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and yield of the desired product. The formylation step is also scaled up using industrial-grade reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-(2-(2-Carboxy-1H-indol-3-yl)ethyl)acetamide.
Reduction: Formation of N-(2-(2-Hydroxymethyl-1H-indol-3-yl)ethyl)acetamide.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The formyl group can undergo metabolic transformations, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide:
N-(2-(1H-Indol-3-yl)ethyl)acetamide: Lacks the formyl group and is used in various synthetic applications.
Uniqueness
N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
113247-39-5 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
N-[2-(2-formyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(17)14-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,8,15H,6-7H2,1H3,(H,14,17) |
InChI-Schlüssel |
MHOXHDGPTJTDPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11876784.png)

![4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876802.png)

![2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11876813.png)
![Isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11876822.png)



![2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide](/img/structure/B11876867.png)




